Tin(II) fluoride synthesis and characterization techniques
Tin(II) fluoride synthesis and characterization techniques
An In-depth Technical Guide to the Synthesis and Characterization of Tin(II) Fluoride
Introduction
Tin(II) fluoride, also known as stannous fluoride (SnF₂), is an inorganic compound composed of tin in the +2 oxidation state and two fluoride ions.[1] It appears as a white, odorless, crystalline solid.[1][2] SnF₂ is of significant commercial and research interest, primarily for its application in oral care products like toothpaste and mouthwashes to prevent dental caries, reduce gingivitis, and treat dentinal hypersensitivity.[2][3][4][5] Beyond dentistry, it serves as a precursor in the synthesis of other tin compounds, a flux in the glass and ceramic industries, and a component in electroplating processes.[1][3]
The efficacy and properties of tin(II) fluoride are intrinsically linked to its synthesis route and resulting purity, crystal structure, and the oxidation state of the tin. This guide provides a comprehensive overview of common synthesis methodologies and the key analytical techniques employed for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Tin(II) Fluoride
The preparation of SnF₂ can be broadly categorized into anhydrous and aqueous methods, each with distinct advantages and yielding products with potentially different characteristics.
Anhydrous Methods
These methods are performed in the absence of water to prevent the hydrolysis of SnF₂ into tin(II) oxyfluorides.[6]
Method 1: Direct Reaction of Tin Metal with Hydrogen Fluoride
This is a common industrial and laboratory method involving the reaction of metallic tin with anhydrous hydrogen fluoride (HF).[1][7][8]
-
Reaction: Sn(s) + 2HF(g) → SnF₂(s) + H₂(g)[7]
Experimental Protocol:
-
Place finely divided, high-purity tin powder (e.g., 0.1 mole) in a reaction vessel made of a material resistant to HF, such as copper or Teflon.[8]
-
Introduce a continuous body of liquid, substantially anhydrous hydrofluoric acid into the vessel.[8]
-
Maintain the reaction mixture at a uniform temperature that does not exceed the boiling point of the liquid HF. The reaction is exothermic and may require cooling to control the rate.[8]
-
Thoroughly disperse the tin powder within the HF. The reaction proceeds until the tin is consumed.[8]
-
The resulting SnF₂ precipitate is then separated from the reaction mixture, for example, by filtration.
-
The product is dried under vacuum to remove any residual HF. This method can achieve very high yields, often exceeding 99%.[8]
Aqueous Methods
Aqueous routes are often more convenient for laboratory-scale synthesis but require careful control to avoid hydrolysis.
Method 2: Reaction of Tin(II) Oxide with Hydrofluoric Acid
This method involves dissolving tin(II) oxide (SnO) in aqueous hydrofluoric acid.[2]
-
Reaction: SnO(s) + 2HF(aq) → SnF₂(aq) + H₂O(l)[9]
Experimental Protocol:
-
Prepare a 40% aqueous solution of hydrofluoric acid.[2]
-
Slowly add stoichiometric amounts of tin(II) oxide powder to the HF solution with constant stirring.
-
The reaction mixture is gently heated to facilitate the dissolution of the oxide.
-
Once the reaction is complete, the solution is carefully evaporated to crystallize the SnF₂ product.[2]
-
The resulting crystals are filtered, washed with a minimal amount of cold water, and dried under vacuum.
Other Synthetic Routes
Method 3: Displacement Reaction
This method utilizes the difference in standard electrode potentials between tin and another metal, such as copper.[10]
-
Reaction: Sn(s) + CuF₂(aq) → SnF₂(aq) + Cu(s)[10]
Experimental Protocol:
-
Prepare an aqueous solution of copper(II) fluoride (CuF₂).
-
Add tin powder (preferably finer than 50 mesh) to the solution with continuous stirring. An excess of tin powder (5-10%) is recommended to ensure complete reaction.[10]
-
The reaction can be carried out at ambient or slightly elevated temperatures.[10]
-
As the reaction proceeds, copper metal will precipitate, and SnF₂ will dissolve.
-
After the reaction is complete, the solution is filtered to remove the solid copper.
-
The SnF₂ is then recovered from the filtrate by evaporation and crystallization.
Caption: General experimental workflow for the synthesis of Tin(II) Fluoride.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of SnF₂ to confirm its identity, purity, structure, and oxidation state.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to determine the crystalline structure and phase purity of the synthesized product. SnF₂ is polymorphic, with the monoclinic α-SnF₂ being the stable form at ambient temperature.[11] This form consists of cyclic Sn₄F₈ tetramers linked by weaker Sn-F interactions.[2][12]
Experimental Protocol (Powder XRD):
-
A small amount of the finely ground SnF₂ powder is mounted onto a sample holder.
-
The sample is placed in a powder diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to confirm the phase and identify any crystalline impurities.
¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is exceptionally sensitive to the local chemical environment of the tin nucleus. It is the most reliable method for distinguishing between the Sn(II) and Sn(IV) oxidation states and for probing the nature of the chemical bonding.[13] The presence of a stereochemically active lone pair on Sn(II) results in a large quadrupole splitting (Δ), while the more symmetric Sn(IV) state typically shows a small or zero splitting.[13][14]
Experimental Protocol:
-
The SnF₂ sample is placed in a sample holder and cooled to a low temperature (typically liquid nitrogen, 77 K) to increase the recoil-free fraction.
-
A radioactive ¹¹⁹ᵐSn source (e.g., Ca¹¹⁹SnO₃) is moved with a range of velocities relative to the sample.
-
A detector measures the gamma-ray transmission through the sample as a function of the source velocity.
-
The resulting spectrum is plotted as transmission versus velocity. The key parameters extracted are the isomer shift (δ), which indicates the oxidation state, and the quadrupole splitting (Δ), which reflects the symmetry of the electronic environment.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹⁹F and ¹¹⁹Sn MAS (Magic-Angle Spinning) NMR, provides detailed information about the local atomic structure.
-
¹⁹F MAS NMR: Can resolve crystallographically distinct fluorine environments. For α-SnF₂, four different fluoride ion sites can be identified.[11][16]
-
¹¹⁹Sn MAS NMR: Probes the tin environment. The large chemical shift anisotropy (CSA) observed is indicative of the stereochemically active lone pair on the Sn(II) ion.[11]
Experimental Protocol (Solid-State MAS NMR):
-
The powdered SnF₂ sample is packed into a zirconia rotor (e.g., 1.3 mm diameter).
-
The rotor is placed in the NMR probe and spun at a high speed (e.g., 60 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions.[16]
-
A high-power radiofrequency pulse is applied to excite the desired nucleus (¹⁹F or ¹¹⁹Sn).
-
The resulting signal (Free Induction Decay) is detected and Fourier transformed to obtain the NMR spectrum.
-
Chemical shifts are referenced to a standard compound (e.g., C₆F₆ for ¹⁹F).[16]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the Sn-F bonds, providing a fingerprint of the molecular structure.
Experimental Protocol (Raman):
-
A small amount of the SnF₂ sample is placed under a microscope objective.
-
A monochromatic laser is focused onto the sample.
-
The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies.
-
The resulting spectrum shows vibrational modes characteristic of the Sn-F bonds and the overall crystal lattice.
Caption: Workflow illustrating the characterization of SnF₂ and the data obtained.
Summary of Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for tin(II) fluoride, which are crucial for its identification and quality assessment.
Table 1: General Physicochemical Properties of Tin(II) Fluoride
| Property | Value | Reference(s) |
| Chemical Formula | SnF₂ | [2] |
| Molar Mass | 156.69 g/mol | [2] |
| Appearance | White to off-white solid | [1][17] |
| Density | 4.57 g/cm³ | [2][17] |
| Melting Point | 213 - 219 °C | [2][17] |
| Boiling Point | 850 °C | [2][17] |
| Solubility in Water | 35 g/100 mL (20 °C) | [2] |
Table 2: Crystallographic Data for α-SnF₂ (Monoclinic)
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| Key Structural Motif | Cyclic Sn₄F₈ tetramers | [2][12] |
| Sn-F Bond Length (Monomer) | 206 pm | [2] |
Table 3: Key Spectroscopic Parameters for Tin(II) Fluoride Species
| Technique | Species | Parameter | Value | Reference(s) |
| ¹¹⁹Sn Mössbauer | SnF₂·H₂O (frozen soln) | Isomer Shift (δ) | 3.46 mm s⁻¹ | [15] |
| Quadrupole Split. (Δ) | 1.70 mm s⁻¹ | [15] | ||
| ¹¹⁹Sn Mössbauer | [SnF₃]⁻ (frozen soln) | Isomer Shift (δ) | ~3.1 mm s⁻¹ | [15] |
| Quadrupole Split. (Δ) | ~1.9 mm s⁻¹ | [15] | ||
| ¹⁹F MAS NMR | α-SnF₂ | Chemical Shifts | 112, 115, 119, 124 ppm | [11] |
| ¹¹⁹Sn NMR | [SnF₃]⁻ | Chemical Shift | ~ -700 ppm | [15] |
References
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- 4. Stannous Fluoride Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]
- 5. Tin(II) Fluoride: A Versatile Chemical with Expanding Applications in Dentistry and Advanced Materials - HEAVEN [m.heavenmaterials.com]
- 6. Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. brainly.com [brainly.com]
- 8. US2924508A - Method of production of stannous fluoride - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. CN1141884A - Preparation of stannous fluoride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. witpress.com [witpress.com]
- 14. witpress.com [witpress.com]
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